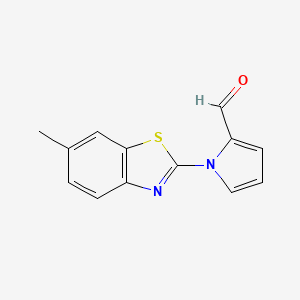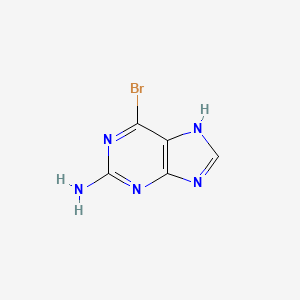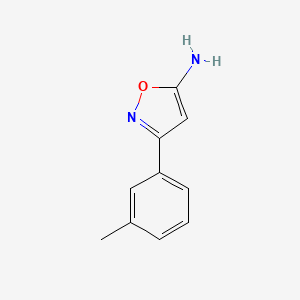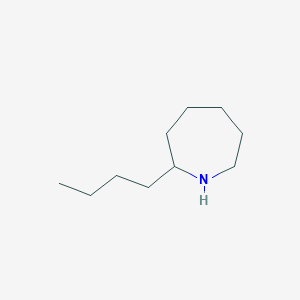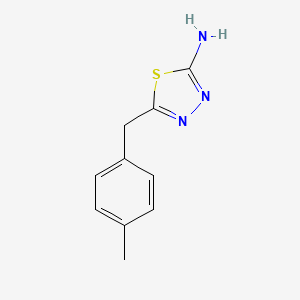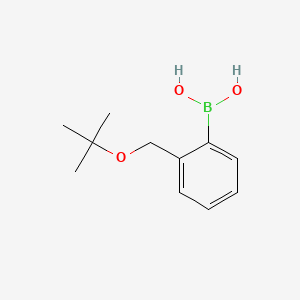
2-(tert-Butoxymethyl)phenylboronic acid
Übersicht
Beschreibung
2-(tert-Butoxymethyl)phenylboronic acid is a boronic acid derivative that is of interest in organic synthesis due to its potential applications in catalysis and as a building block for various chemical reactions. While the provided papers do not directly discuss 2-(tert-Butoxymethyl)phenylboronic acid, they do provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of arylboronic acids can be achieved through various methods, including the reaction of Grignard reagents with trimethyl borate. For instance, 4-Tert-butylphenylboronic acid was synthesized using 1-bromo-4-tert-butylbenzene and metal magnesium as raw materials under nitrogen, followed by a reaction with trimethyl borate . This method could potentially be adapted for the synthesis of 2-(tert-Butoxymethyl)phenylboronic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is crucial for their reactivity and interaction with other molecules. For example, the crystal structure of a related compound, (2S,5R)-2-(tert-Butyl)-5-phenyl-5-(cyclopentyl-1-ol)-1,3-dioxolan-4-one, shows that the phenyl ring and the tert-butyl group are on the same side of the planar five-membered ring . This spatial arrangement can influence the compound's ability to form hydrogen bonds and participate in catalytic cycles.
Chemical Reactions Analysis
Arylboronic acids are versatile reagents in organic synthesis. They can undergo various chemical reactions, including dehydrative condensation with carboxylic acids and amines, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid . Additionally, they can be converted into phenols using tert-butyl hydroperoxide with a base as a promoter . These reactions highlight the potential of 2-(tert-Butoxymethyl)phenylboronic acid to participate in similar transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylboronic acids are influenced by their substituents. For example, the presence of tert-butyl groups can increase the steric bulk and affect the solubility and stability of the compound . The ortho-substituent on the phenyl ring can also play a key role in the reactivity of the boronic acid, as it can prevent the coordination of amines to the boron atom, thus accelerating reactions like amidation .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Suzuki–Miyaura Reaction Catalyst : The compound [PdCl2{8-(di-tert-butylphosphinooxy)quinoline}] containing 8-(di-tert-butylphosphinooxy)quinoline ligand is highly efficient in catalyzing the coupling of phenylboronic acids with aryl bromides or chlorides. This catalyst demonstrates significant reaction rates, especially in toluene with K2CO3 as the base, showing its potential in various organic synthesis processes (Scrivanti et al., 2009).
Deoxygenation of Amine N-oxides : Phenylboronic acid has been utilized effectively for the deoxygenation of amine N-oxides to corresponding amines. This process highlights the chemical's versatility in handling functional groups like ketone, amide, ester, and nitro groups, even at high temperatures. Such a feature is particularly useful in drug metabolism studies (Gupta et al., 2017).
Material Science and Chemistry
Synthesis of Fluoro-Phenylboronic Acid Compounds : Research indicates that various 2-fluoro-4-(trans-4-alkylcyclohexyl)phenylboronic acid compounds can be synthesized using tert-butoxide and other reactants. These compounds, confirmed by IR and NMR, have potential applications in material science and organic chemistry (Zhong-wei, 2006).
Preparation of Chiral 3-Arylpyrrolidines : A study using various arylboronic acids including phenylboronic acid demonstrated the effective preparation of chiral 3-arylpyrrolidines and 2-arylsuccinic esters. This process, catalyzed by Rh(I)/chiral diene complexes, showcases the ability to achieve high optical purity in products, which is critical in asymmetric synthesis and pharmaceutical applications (Chung et al., 2012).
Biomedical Applications
Endothelial Cell Differentiation : Phenylboronic acid-containing copolymers have demonstrated the capability to induce endothelial cell differentiation into capillary structures. This phenomenon suggests the potential of phenylboronic acid in tissue engineering and regenerative medicine, especially in promoting angiogenesis (Aoki et al., 1995).
Targeted Drug Delivery : Phenylboronic acid-functionalized amphiphilic block copolymers have shown promise in targeted drug delivery, particularly towards liver cancer cells. These materials, by forming stable micelle solutions in water, exhibit the potential for targeted drug delivery and controlled release systems (Zhang et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-6-4-5-7-10(9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTUWARSDLQBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396541 | |
| Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxymethyl)phenylboronic acid | |
CAS RN |
373384-12-4 | |
| Record name | 2-(tert-Butoxymethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




